(4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine
Description
(4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine is a chiral compound belonging to the oxazoline family This compound is characterized by its unique structure, which includes an oxazoline ring with ethyl and methyl substituents
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(4S,5S)-4-ethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H12N2O/c1-3-5-4(2)9-6(7)8-5/h4-5H,3H2,1-2H3,(H2,7,8)/t4-,5-/m0/s1 |
InChI Key |
KHXXSTHNMREFPM-WHFBIAKZSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](OC(=N1)N)C |
Canonical SMILES |
CCC1C(OC(=N1)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an aldehyde or ketone, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazoline ring to other heterocyclic structures.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
(4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism by which (4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine exerts its effects involves its interaction with specific molecular targets. The oxazoline ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: Another chiral compound with a different heterocyclic structure.
(4S,5S)-Octanediol: A vicinal diol with similar stereochemistry but different functional groups.
Uniqueness
(4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine is unique due to its specific oxazoline ring structure and the presence of both ethyl and methyl substituents. This combination of features makes it particularly useful in asymmetric synthesis and as a versatile building block for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
